Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a formyl group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 1-(2-fluorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(2-fluorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 1-(2-substituted phenyl)-4-formyl-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects . Additionally, it may interact with neuroprotective pathways by modulating the expression of stress-related proteins and reducing oxidative stress .
Comparison with Similar Compounds
Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a formyl group, which may result in different chemical reactivity and biological activity.
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate: This compound lacks the ethyl ester group, which may affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
This compound features a pyrazole ring substituted with a fluorophenyl group and a formyl group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 - 0.25 |
Escherichia coli | 0.038 |
Pseudomonas aeruginosa | 0.067 |
Candida albicans | 0.020 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and may improve cell membrane permeability, facilitating better interaction with microbial targets .
Case Studies
In a comparative study of various pyrazole derivatives, this compound was found to outperform several traditional antibiotics in terms of efficacy against resistant strains of bacteria. For instance, compounds with similar structures but lacking the fluorine substitution showed significantly higher MIC values, indicating reduced potency .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis . Further research is needed to elucidate the precise biochemical pathways involved.
Properties
Molecular Formula |
C13H11FN2O3 |
---|---|
Molecular Weight |
262.24 g/mol |
IUPAC Name |
ethyl 1-(2-fluorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3 |
InChI Key |
KUVYKBQZNYDRFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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